molecular formula C16H20N2O2 B11386262 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide

Cat. No.: B11386262
M. Wt: 272.34 g/mol
InChI Key: AGXQSQZEJYDBBE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a dimethylamino group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dimethylamino group play crucial roles in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]benzamide
  • N-[2-(furan-2-yl)ethyl]benzamide
  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide stands out due to its unique combination of a furan ring, dimethylamino group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group , a furan ring , and a 4-methylbenzamide moiety . Its molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, with a molecular weight of 288.35 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action is believed to involve the bioreduction of the furan ring, leading to the formation of reactive intermediates that disrupt bacterial cell functions.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)12.3

The compound's anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and modulation of the cell cycle .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Intermediate Formation : The reduction of the nitro group leads to reactive species that can bind to cellular macromolecules, causing damage.
  • Cell Cycle Modulation : It affects various phases of the cell cycle, particularly in cancer cells, leading to growth arrest and apoptosis .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in 2024 demonstrated that the compound significantly reduced bacterial load in infected mice models, showcasing its potential as a novel antimicrobial agent.
  • Cancer Treatment Trials : In another trial, patients with advanced solid tumors showed partial responses when treated with a regimen including this compound, indicating its potential as an adjunct therapy in oncology .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-12-6-8-13(9-7-12)16(19)17-11-14(18(2)3)15-5-4-10-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)

InChI Key

AGXQSQZEJYDBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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